2,2,2-Trifluoro-n-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide
Overview
Description
“2,2,2-Trifluoro-n-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide” is an organic compound with borate and sulfonamide groups . It has a molecular formula of C14H18BF3N2O4 and a molecular weight of 346.11 .
Molecular Structure Analysis
The molecular structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 392.6±42.0 °C and a predicted density of 1.27±0.1 g/cm3 . Its pKa is predicted to be 8.60±0.70 .Scientific Research Applications
Boric Acid Ester Intermediates with Benzene Rings : Huang et al. (2021) studied similar boric acid ester intermediates, focusing on their synthesis, crystal structure, and physicochemical properties. Their work, involving FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, provides insights into the structural and conformational aspects of related compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Conformational Analysis Using Density Functional Theory (DFT) : Another study by Huang et al. (2021) performed crystallographic and conformational analyses of similar compounds. They utilized DFT to calculate molecular structures, revealing the consistency of the optimized molecular structures with X-ray diffraction results. This research is crucial in understanding the molecular structures of such compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Synthesis and Anticancer Applications : Wang et al. (2015) explored the synthesis of derivatives of a compound similar to the one , evaluating their antiproliferative activities against cancer cell lines. This study indicates the potential of such compounds in developing anticancer agents (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Application in Tau PET Radioligands : Kim and Choe (2020) investigated the high-yield synthesis of a tau imaging radiopharmaceutical and its non-radioactive reference ligand, which involved a compound structurally similar to the one . This research contributes to the development of effective radiopharmaceuticals for brain imaging (Kim & Choe, 2020).
Synthesis and Crystal Structure Studies : Liao et al. (2022) conducted synthesis and crystal structure studies on related compounds, focusing on their spectroscopic characteristics and DFT calculations. Such studies are fundamental in the field of material science and pharmaceutical chemistry (Liao, Liu, Wang, & Zhou, 2022).
Design and Synthesis of Potential HGF-mimetic Agents : Das, Tang, and Sanyal (2011) synthesized boron-containing derivatives similar to the compound for potential application as HGF-mimetic agents, highlighting their significance in drug development (Das, Tang, & Sanyal, 2011).
Antibacterial Activity of Derivatives : Reddy and Prasad (2021) synthesized derivatives of a related compound, demonstrating their antibacterial activity. This research suggests the potential of such compounds in developing new antibacterial agents (Reddy & Prasad, 2021).
Future Directions
Boronic acid compounds, such as this one, have a wide range of applications in pharmacy and biology . They can be used in the organic synthesis of drugs, as enzyme inhibitors or specific ligand drugs, and in the construction of stimulus-responsive drug carriers . Therefore, future research could focus on exploring these applications further.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3N2O4/c1-12(2)13(3,4)24-15(23-12)8-6-9(10(22-5)19-7-8)20-11(21)14(16,17)18/h6-7H,1-5H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJOFOPKJAWIIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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